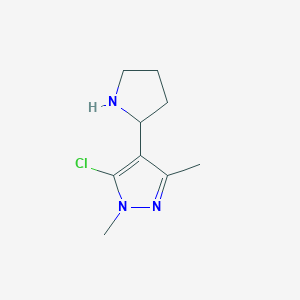

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6-8(7-4-3-5-11-7)9(10)13(2)12-6/h7,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVLVORHMBKFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2CCCN2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209342 | |

| Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-69-3 | |

| Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation from 1,3-Dicarbonyl Compounds and Hydrazine Derivatives

The most common and practical method for synthesizing substituted pyrazoles is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or related systems. This method is well-documented for producing 1,3,5-trisubstituted pyrazoles with good yields and regioselectivity.

For the target compound, the synthesis could proceed as follows:

- Use a 1,3-dicarbonyl precursor bearing a chlorine substituent at the 5-position equivalent (such as a chlorinated β-diketone or chlorinated 1,3-dicarbonyl compound).

- React this precursor with a hydrazine derivative substituted with methyl groups at the nitrogen atoms to form the 1,3-dimethylpyrazole core.

- The pyrrolidin-2-yl substituent can be introduced either by using a hydrazine derivative bearing the pyrrolidin-2-yl group or by subsequent substitution at the 4-position of the pyrazole ring.

This approach benefits from:

Introduction of the Pyrrolidin-2-yl Group

The pyrrolidin-2-yl substituent at position 4 can be introduced by:

- Using a hydrazine derivative already bearing the pyrrolidin-2-yl group, allowing direct cyclocondensation to form the substituted pyrazole.

- Alternatively, nucleophilic substitution or coupling reactions on a preformed pyrazole ring bearing a leaving group at position 4.

Representative Synthetic Scheme (Hypothetical)

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Chlorinated 1,3-dicarbonyl compound + N,N-dimethylhydrazine derivative | 1,3-dimethyl-5-chloropyrazole intermediate | Cyclocondensation in aprotic solvent with acid catalyst |

| 2 | Intermediate + pyrrolidin-2-yl hydrazine or nucleophile | 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | Substitution or cyclization step |

Research Findings and Optimization

- Catalysis and Solvent Effects : Studies have shown that aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) with acid catalysis improve yields and regioselectivity in pyrazole synthesis.

- Regioselectivity Control : The presence of electron-withdrawing groups like chlorine at position 5 can influence regioselectivity during cyclocondensation and electrophilic substitution, favoring substitution at desired positions.

- Green Chemistry Approaches : Nano-ZnO catalysis and solvent-free or microwave-assisted syntheses have been reported to enhance reaction rates and yields with environmental benefits.

- Purification and Characterization : The final compound is typically purified by recrystallization or chromatography and characterized by NMR, mass spectrometry, and X-ray crystallography to confirm substitution patterns.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation of 1,3-dicarbonyl + hydrazine derivatives | Direct formation of pyrazole ring with substitution | High yield, regioselective, mild conditions | Requires suitable substituted precursors |

| Electrophilic halogenation post-pyrazole formation | Introduction of chlorine at position 5 | Allows late-stage functionalization | Risk of over-halogenation, requires control |

| Use of substituted hydrazines bearing pyrrolidin-2-yl | Direct incorporation of pyrrolidinyl group | Simplifies synthesis, fewer steps | Availability of substituted hydrazines |

| Catalysis with nano-ZnO or acid in aprotic solvents | Enhances yield and selectivity | Eco-friendly, efficient | Catalyst preparation and recovery needed |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with a hydrogen atom or other substituents.

Substitution: The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Products may include 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole-2-carboxylic acid.

Reduction: Products may include 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.

Substitution: Products may include 5-substituted derivatives such as 5-amino-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study exploring the anticancer properties of pyrazole derivatives, including 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cell survival .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, where it acts as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.

Table 2: Neuropharmacological Effects

| Effect | Description |

|---|---|

| Modulation of GABA | Enhances GABAergic transmission |

| Dopamine Receptor | Antagonistic effects on dopamine receptors |

| Potential Antidepressant | Exhibits properties similar to known antidepressants |

Synthesis of Novel Compounds

5-Chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole serves as an essential building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various modifications leading to the development of new drugs.

Case Study: Synthesis Pathway

Research has documented synthetic routes where this compound is reacted with electrophiles to form novel derivatives with enhanced biological activities. For example, reactions involving halogenation or alkylation have led to compounds with improved potency against specific targets .

Antioxidant Properties

Studies have reported that derivatives of pyrazole compounds possess significant antioxidant activity. The presence of the pyrrolidine ring enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 5-Chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole | 15.3 |

| Other Pyrazole Derivative A | 20.7 |

| Other Pyrazole Derivative B | 18.5 |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Study: Inhibition Studies

In vitro assays demonstrated that 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole effectively inhibits COX enzymes, suggesting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific biological system and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The compound’s unique pyrrolidin-2-yl group at the 4-position distinguishes it from other pyrazole derivatives. Below is a comparative analysis of key analogs:

Biological Activity

5-Chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound with a significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 246.78 g/mol. Its structure includes a pyrazole ring substituted with a chloromethyl group and a pyrrolidine moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often incorporates chlorination and amination processes to introduce the pyrrolidine group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma) and other solid tumors. The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.

Table 1: Anticancer Activity of 5-Chloro-1,3-Dimethyl-4-(Pyrrolidin-2-yl)-1H-Pyrazole

In comparative studies, the compound demonstrated greater efficacy than some standard chemotherapeutics, such as cisplatin.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. This activity is particularly relevant in the context of increasing antibiotic resistance.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Cholinesterase Inhibition

Research has indicated that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating Alzheimer’s disease.

Table 3: Cholinesterase Inhibition Data

Case Studies

- Anticancer Efficacy : In a study involving A549 cells, treatment with the compound resulted in a reduction in cell viability by approximately 66% compared to untreated controls. This suggests that the compound may induce apoptosis or inhibit proliferation through specific pathways.

- Antimicrobial Resistance : A case study reported the effectiveness of this compound against linezolid-resistant Staphylococcus aureus strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole?

- Methodological Answer : The Vilsmeier-Haack reaction is a key approach for synthesizing functionalized pyrazoles. For example, 5-chloro-1-methylpyrazole derivatives are synthesized via chlorination of pyrazole precursors under Vilsmeier conditions (POCl₃/DMF) . Modifications to this protocol, such as substituting acyl chlorides or adjusting reaction times (e.g., 1–2 hours at 60–80°C), can optimize yields for pyrrolidine-substituted analogs. NMR and IR data (e.g., δ 9.85 ppm for aldehyde protons, 1682 cm⁻¹ for C=O stretches) are critical for confirming intermediate structures .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) is essential for resolving regioselectivity in pyrazole derivatives. For instance, ¹H NMR signals at δ 3.83 ppm (N-methyl) and δ 2.81 ppm (pyrrolidine protons) distinguish substituents . X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for related 5-chloro-pyrazole carbaldehydes . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and molecular composition.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : The compound is typically a low-melting solid (140–141°C for analogs ) with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under varying pH and temperature conditions are recommended; for example, refluxing in ethanol for 2 hours is a common stability benchmark for pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with nucleophilic/electrophilic sites . Molecular docking against targets like cyclooxygenase (COX) or kinases can prioritize in vitro assays, leveraging structural similarities to anti-inflammatory pyrano-pyrazoles .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) during characterization?

- Methodological Answer : Contradictions in NMR spectra may arise from dynamic processes (e.g., hindered rotation of the pyrrolidine ring). Variable-temperature NMR experiments (e.g., −40°C to 80°C) can identify such phenomena . IR shifts (e.g., C=O stretching at 1682 vs. 1700 cm⁻¹) may reflect solvent effects or hydrogen bonding; solvent-switching experiments (e.g., CDCl₃ vs. DMSO-d6) clarify these interactions .

Q. How can synthetic yields be improved for large-scale production while minimizing byproducts?

- Methodological Answer : Optimizing stoichiometry (e.g., 1.2 equivalents of POCl₃) and stepwise temperature control (e.g., 0°C to 50°C) reduces side reactions like over-chlorination . Flow chemistry techniques, validated for pyrazole carbaldehydes, enhance scalability and reproducibility by maintaining precise reaction parameters .

Q. What in vitro assays are suitable for evaluating the biological potential of this compound?

- Methodological Answer : Standard assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.